

1-Fluoro-4-prop-2-ynyl-benzene molecular weight and formula

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Compound of Interest

Compound Name: **1-Fluoro-4-prop-2-ynyl-benzene**

Cat. No.: **B1365412**

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An In-Depth Technical Guide to **1-Fluoro-4-prop-2-ynyl-benzene**

Authored by a Senior Application Scientist Introduction

1-Fluoro-4-prop-2-ynyl-benzene is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and material science. Its unique molecular architecture, featuring a fluorinated benzene ring coupled with a terminal alkyne, offers a valuable platform for a variety of chemical transformations. The presence of the fluorine atom can modulate the electronic properties of the benzene ring, influencing its reactivity and potential biological interactions.^[1] Concurrently, the propargyl group serves as a reactive handle for coupling reactions, such as "click chemistry," and as a building block for more complex molecular frameworks. This guide provides a comprehensive overview of the core physicochemical properties, a representative synthetic protocol, and the applications of **1-Fluoro-4-prop-2-ynyl-benzene**, grounded in authoritative sources to ensure scientific integrity.

Core Molecular Information and Physicochemical Properties

The fundamental characteristics of **1-Fluoro-4-prop-2-ynyl-benzene** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and predicting its behavior in chemical systems.

Property	Value	Source
Molecular Formula	C ₉ H ₇ F	[1]
Molecular Weight	134.15 g/mol	[1]
IUPAC Name	1-fluoro-4-prop-2-ynylbenzene	[1]
CAS Number	70090-68-5	[1]
Physical Form	Liquid at room temperature	[1]
SMILES	C#CCC1=CC=C(C=C1)F	[1]
InChI	InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2	[1]
InChI Key	XWRLOPARWUOGSM-UHFFFAOYSA-N	[1]
Purity	Typically ≥95%	

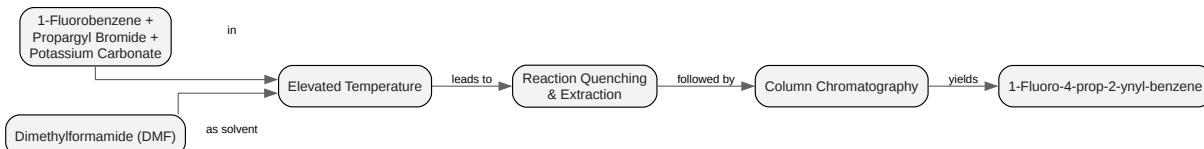
Synthesis of 1-Fluoro-4-prop-2-ynyl-benzene: An Experimental Protocol

The synthesis of **1-Fluoro-4-prop-2-ynyl-benzene** is most commonly achieved through the alkylation of 1-fluorobenzene. The following protocol details a representative method.

Principle of the Synthesis

This synthesis involves a nucleophilic substitution reaction where the fluorinated aromatic ring is functionalized with a propargyl group. The choice of a strong base is critical to deprotonate the starting material, facilitating the subsequent alkylation. An aprotic solvent is utilized to prevent interference with the reactive intermediates.

Experimental Workflow

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Caption: A schematic overview of the synthesis of **1-Fluoro-4-prop-2-ynyl-benzene**.

Detailed Step-by-Step Methodology

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluorobenzene and a strong base such as potassium carbonate.
- Solvent Addition: Introduce an aprotic solvent, for example, dimethylformamide (DMF), to the flask.
- Reagent Addition: Slowly add propargyl bromide to the reaction mixture.
- Reaction Conditions: Heat the mixture to an elevated temperature and allow it to react for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure **1-Fluoro-4-prop-2-ynyl-benzene**.

Applications in Research and Development

1-Fluoro-4-prop-2-ynyl-benzene is a valuable building block in several areas of chemical research and development.

Organic Synthesis

The terminal alkyne of **1-Fluoro-4-prop-2-ynyl-benzene** is a key functional group for various coupling reactions, including the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). These reactions are fundamental in the construction of more complex molecular architectures.^[1] The presence of the fluorine atom can also be leveraged to fine-tune the electronic properties of the resulting molecules, which is particularly relevant in the development of novel materials.^[1]

Drug Development and Medicinal Chemistry

In the field of medicinal chemistry, the introduction of fluorine into a molecule is a common strategy to enhance its pharmacological properties.^[2] Fluorine can improve metabolic stability, binding affinity, and bioavailability.^[2] The propargyl group on **1-Fluoro-4-prop-2-ynyl-benzene** can be used to link the fluorinated phenyl ring to other pharmacophores or to serve as a reactive probe for studying enzyme interactions and metabolic pathways.^[1] While specific applications of this compound in approved drugs are not widely documented, its structural motifs are of significant interest in drug discovery programs.

Material Science

The rigid, linear structure of the alkyne, combined with the electronic properties of the fluorinated aromatic ring, makes **1-Fluoro-4-prop-2-ynyl-benzene** a candidate for the synthesis of specialty polymers and optoelectronic materials.^[1] These materials may exhibit unique conductive or light-emitting properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **1-Fluoro-4-prop-2-ynyl-benzene**. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Fluoro-4-prop-2-ynyl-benzene is a chemical compound with significant potential in organic synthesis, drug discovery, and material science. Its molecular weight of 134.15 g/mol and formula of C₉H₇F are foundational to its use in quantitative chemical applications. The synthetic accessibility and the dual functionality of the fluorinated aromatic ring and the terminal alkyne make it a valuable tool for chemists. As research in these fields continues to advance, the utility of specialized building blocks like **1-Fluoro-4-prop-2-ynyl-benzene** is likely to expand.

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References

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